molecular formula C13H13BrF3NO2 B8131260 (5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(pyrrolidin-1-yl)methanone

(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B8131260
M. Wt: 352.15 g/mol
InChI Key: PHTNFJJSGMCTID-UHFFFAOYSA-N
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Description

(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(pyrrolidin-1-yl)methanone is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoroethoxy group, and a pyrrolidinyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(pyrrolidin-1-yl)methanone typically involves the following steps:

    Trifluoroethoxylation: The attachment of a trifluoroethoxy group to the phenyl ring.

    Pyrrolidinylation: The addition of a pyrrolidinyl group to the methanone moiety.

These reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the carbonyl group.

    Substitution: Replacement of functional groups on the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .

Biology

In biological research, (5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(pyrrolidin-1-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group may enhance its binding affinity, while the pyrrolidinyl group may influence its pharmacokinetic properties . The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    (2-Bromo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.

    5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: Similar functional groups but with a pyridine ring instead of a phenyl ring.

Uniqueness

The uniqueness of (5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(pyrrolidin-1-yl)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[5-bromo-2-(2,2,2-trifluoroethoxy)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrF3NO2/c14-9-3-4-11(20-8-13(15,16)17)10(7-9)12(19)18-5-1-2-6-18/h3-4,7H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTNFJJSGMCTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)Br)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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